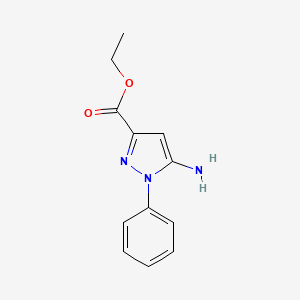

ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSLLHGDLOTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635256 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866837-96-9 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Reaction

One of the most common methods involves the cyclocondensation of ethyl acetoacetate with phenylhydrazine. This reaction typically occurs under acidic conditions, leading to the formation of the desired pyrazole derivative.

Reaction Scheme:

$$

\text{Ethyl Acetoacetate} + \text{Phenylhydrazine} \rightarrow \text{this compound}

$$

- Solvent: Ethanol or DMF (N,N-Dimethylformamide)

- Temperature: Reflux conditions (around 80–100°C)

- Catalyst: Acetic acid or other acidic catalysts to enhance reaction efficiency

Abnormal Beckmann Rearrangement

Another innovative method reported involves the abnormal Beckmann rearrangement of o-chloroaldehyde derivatives. This method has shown improved yields and allows for further functionalization.

Reaction Scheme:

$$

\text{o-Chloroaldehyde} \xrightarrow{\text{H}2\text{SO}4} \text{Intermediate} \rightarrow \text{this compound}

$$

- Reagent: Concentrated sulfuric acid

- Temperature: Controlled heating to facilitate rearrangement

- Yield: Reported yields can exceed 70% with proper optimization

Yield Optimization

Optimizing the yield of this compound is critical for practical applications. Various factors can influence the yield, including:

| Factor | Impact on Yield |

|---|---|

| Temperature | Higher temperatures often increase reaction rates but may lead to side reactions. |

| Reaction Time | Extended reaction times can enhance yield but may also lead to decomposition. |

| Solvent Choice | Polar protic solvents like ethanol improve solubility and reaction efficiency. |

| Catalyst Type | The use of stronger acids can enhance product formation but may require careful handling. |

Characterization Techniques

Characterizing the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the molecular structure, particularly:

- ¹H NMR: Peaks corresponding to protons in the pyrazole ring and ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in the compound, such as:

- C=O stretching around 1700 cm⁻¹

Mass Spectrometry

Mass spectrometry helps confirm molecular weight and identify fragmentation patterns, validating the compound's identity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Amino and Ester Group Positional Isomerism

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 138907-68-3): Similarity score: 0.78 . Impact: Reduced similarity suggests lower compatibility in applications requiring precise spatial arrangement, such as enzyme inhibition.

- Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0): Replaces the amino group with a methoxy (-OCH₃) group.

Thioether and Halogen Substituents

- Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (CAS 40745-03-7): Features a methylthio (-SCH₃) group at position 3.

Substituent Variations on the Phenyl Ring

Fluorinated Analogs

- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3): Similarity score: 0.78 . Structural difference: A fluorine atom is introduced at the para position of the phenyl ring. Impact: Fluorine’s electronegativity enhances lipophilicity and metabolic stability, making this analog more suitable for drug candidates requiring prolonged half-lives .

- Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS 256504-39-9): Substitutes phenyl with a 2-fluorobenzyl group.

Replacement of the Phenyl Group with Heterocycles

- Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate: Replaces phenyl with a 6-chloropyridazine ring. Impact: The nitrogen-rich pyridazine enhances π-π stacking and hydrogen-bonding capabilities, favoring interactions with nucleic acids or heterocycle-binding proteins .

Structural and Functional Comparison Table

Biological Activity

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including condensation reactions involving hydrazines and carboxylic esters. The synthesis typically yields high purity and good yields, making it suitable for biological evaluations. Its chemical structure allows it to interact with multiple biological targets due to the presence of both amino and carboxyl functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, likely by interfering with vital biochemical pathways such as protein synthesis in microbial cells . The compound's mechanism of action may involve the disruption of cell membrane integrity or inhibition of essential enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells by affecting the cell cycle progression. For instance, treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase in various cancer cell lines, indicating its potential as a chemotherapeutic agent . The compound showed a mean growth inhibition percentage across different cancer types, highlighting its broad-spectrum anticancer activity.

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits notable anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vivo studies demonstrated that the compound significantly reduced edema in rat models, comparable to standard anti-inflammatory drugs like indomethacin . Furthermore, its analgesic properties were confirmed through various pain models, showcasing its potential as an effective pain management solution.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, which could enhance its therapeutic efficacy against central nervous system diseases.

Research Findings Summary

The following table summarizes key research findings related to the biological activities of this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited Staphylococcus aureus and Candida albicans growth in vitro, suggesting its potential use as an antimicrobial agent in clinical settings .

- Cancer Treatment : In a preclinical model involving breast cancer cells, treatment with this compound resulted in a reduction of tumor size and improved survival rates compared to untreated controls .

- Pain Management : In a rat model of inflammatory pain, administration of this compound led to a substantial decrease in pain scores compared to placebo controls, indicating its potential as an analgesic agent .

Q & A

What are the recommended synthetic routes for ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction yields be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclocondensation reactions. For example, ethyl cyanoacetate derivatives can react with phenylhydrazine under reflux conditions to form the pyrazole core, followed by amino group introduction via nitration and reduction steps . Optimization strategies include:

- Catalyst selection : Use potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., N,N-dimethylacetamide) to enhance reaction efficiency .

- Temperature control : Maintain temperatures between 80–100°C to avoid side reactions like ester hydrolysis .

- Purification : Employ silica gel chromatography to isolate the product from byproducts such as unreacted intermediates .

How should researchers safely handle and store this compound in laboratory settings?

Level: Basic

Methodological Answer:

Key safety protocols derived from structurally similar pyrazole derivatives include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at 0–8°C to prevent degradation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers to avoid environmental contamination .

What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Level: Advanced

Methodological Answer:

- 1H NMR : Confirm the presence of the amino group (δ 5.1–5.2 ppm) and ester moiety (δ 4.1–4.3 ppm for CH₂CH₃) .

- LC-MS : Verify molecular ion peaks (e.g., m/z 230.27) and assess purity .

- IR Spectroscopy : Identify N-H stretching (3300–3500 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .

Resolving contradictions : - Cross-validate using multiple techniques (e.g., NMR + LC-MS).

- Re-crystallize the compound to rule out impurities affecting spectral data .

How can computational methods be integrated into the design and optimization of reactions involving this compound?

Level: Advanced

Methodological Answer:

- Reaction path modeling : Use density functional theory (DFT) to simulate cyclocondensation pathways and identify transition states .

- Condition screening : Apply machine learning to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

- Retrosynthetic analysis : Tools like ICSynth (ICReDD) can propose novel routes by analyzing known pyrazole syntheses .

What are the common decomposition products of this compound under thermal stress, and how can they be identified?

Level: Advanced

Methodological Answer:

- Decomposition products : Thermal degradation (≥200°C) may yield nitrogen oxides (NOₓ), carbon monoxide (CO), and chlorinated byproducts (if impurities are present) .

- Detection methods :

- GC-MS : Identify volatile decomposition products like CO and NOₓ .

- TGA-FTIR : Monitor real-time degradation and correlate mass loss with IR spectral changes .

How can researchers address solubility challenges during purification of this compound?

Level: Basic

Methodological Answer:

- Solvent selection : Use ethyl acetate/hexane mixtures (3:7 v/v) for column chromatography, leveraging polarity differences between the product and impurities .

- Recrystallization : Dissolve in hot ethanol and cool gradually to obtain crystalline product .

- Surfactant-assisted methods : Add cetrimonium bromide (CTAB) to enhance aqueous solubility for HPLC purification .

What strategies are recommended for functionalizing the amino group in this compound while preserving the pyrazole core?

Level: Advanced

Methodological Answer:

- Acylation : React with acetyl chloride in dichloromethane (DCM) at 0°C to form amides without ring opening .

- Diazotization : Treat with NaNO₂/HCl to generate diazonium salts for coupling with aromatic amines .

- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during subsequent reactions .

How can stability studies be designed to assess the compound’s shelf-life under varying storage conditions?

Level: Advanced

Methodological Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC every 30 days .

- Light sensitivity : Expose to UV light (254 nm) to assess photolytic decomposition .

- Data analysis : Apply Arrhenius kinetics to extrapolate degradation rates at standard storage temperatures (0–8°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.